Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate
Description
Properties
CAS No. |
182621-53-0 |
|---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3 |
InChI Key |
ZOXCYBDUKVNRJD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate
The mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate represents a critical step for subsequent nucleophilic displacement. Treatment with methanesulfonyl chloride in the presence of a base such as triethylamine generates tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate, a versatile intermediate for introducing diverse nucleophiles at the 4-position.
Displacement with Acetyl(Methyl)Amine Derivatives
Reaction of the mesylated intermediate with acetyl(methyl)amine nucleophiles under basic conditions facilitates substitution. For example, using potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 100–105°C for 24 hours achieves 95% yield in analogous quinazoline derivatives. Optimized conditions include:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Base | K₂CO₃ | 95% | |
| Solvent | NMP | ||
| Temperature | 100–105°C | ||
| Reaction Time | 24 hours |
Cesium fluoride in dimethylacetamide (DMA) at 85°C offers an alternative pathway, though with reduced efficiency (58–60%). The choice of base and solvent significantly impacts reaction kinetics and byproduct formation.
Reductive Amination of 4-Oxo-Piperidine Precursors
Formation of 4-Oxo-Piperidine Intermediates
4-Oxo-piperidine derivatives serve as substrates for reductive amination. For instance, condensation of 4-piperidone with phenylacetonitrile under alkaline conditions yields 4-cyano-4-phenylpiperidine, which is subsequently reduced to the corresponding amine.
Acetylation and Methylation
The primary amine undergoes sequential acetylation and methylation to install the acetyl(methyl)amino group. Acetic anhydride in dichloromethane (DCM) with triethylamine acetylates the amine (83% yield), followed by methylation using methyl iodide and sodium hydride in tetrahydrofuran (THF).
Carbamate Protection
Finally, the piperidine nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), achieving near-quantitative yields under mild conditions.
Cyclization Strategies for Piperidine Ring Formation
Enaminone-Based Cyclization
Comparative Analysis of Synthetic Routes
Yield and Scalability
Functional Group Compatibility
Mesylation-based routes tolerate electron-withdrawing groups, whereas reductive amination is sensitive to steric hindrance. Cyclization methods are ideal for constructing fused-ring systems but may require specialized precursors.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .
Scientific Research Applications
Pharmaceutical Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure facilitates the development of compounds that can effectively manage pain and inflammation, making it an essential building block in drug discovery and development processes .
Neuroscience Research
In neuroscience, this compound is utilized to study pain management mechanisms. Researchers use this compound to explore its effects on the nervous system, contributing to a better understanding of neuropharmacology and potential therapeutic strategies for pain relief .
Drug Formulation
The compound enhances the bioavailability of active pharmaceutical ingredients (APIs), which is critical in drug formulation. By improving the solubility and absorption of drugs in the body, it plays a vital role in developing effective drug delivery systems that ensure optimal therapeutic outcomes .
Biochemical Assays
This compound is employed in biochemical assays to evaluate the efficacy of new drug candidates. These assays provide insights into the pharmacological profiles of compounds, aiding researchers in identifying promising candidates for further development .
Industrial Applications
Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its properties contribute to advancements in various industrial processes, showcasing its versatility beyond pharmaceutical uses .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for analgesics and anti-inflammatory drugs |
| Neuroscience Research | Studies on pain management and neuropharmacology |
| Drug Formulation | Enhances bioavailability of active pharmaceutical ingredients |
| Biochemical Assays | Evaluates efficacy of new drug candidates |
| Industrial Applications | Used in production of specialty chemicals and materials |
Mechanism of Action
The mechanism of action of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Key Observations :
- The acetyl(methyl)amino group introduces a chiral center and steric complexity absent in simpler analogs like tert-butyl piperidin-4-ylcarbamate .
Comparison :
Physicochemical Properties
- Lipophilicity: The phenyl group increases logP compared to non-aromatic analogs, which may improve membrane permeability but reduce aqueous solubility .
- Stability : Boc-protected analogs generally exhibit stability under basic conditions but are prone to acid-catalyzed deprotection, as seen in (HCl/MeOH deprotection at 0°C) .
Biological Activity
Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate (CAS Number: 182621-53-0) is a complex organic compound belonging to the class of piperidine derivatives. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 332.44 g/mol. The structure consists of a piperidine ring substituted with a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group, which collectively influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 332.44 g/mol |
| CAS Number | 182621-53-0 |
| Storage Temperature | 0-8 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, thereby influencing several biochemical pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their activity and affects metabolic processes.
- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modifying physiological responses.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. For instance, related piperidine derivatives have been studied for their ability to raise brain endocannabinoid levels and produce behavioral effects in animal models .
- Analgesic Properties : Investigations into the analgesic potential of piperidine derivatives suggest that this compound may possess pain-relieving properties through its interaction with pain-related pathways.
- Anti-inflammatory Activity : Some studies indicate that compounds within this class may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in vitro and in vivo .
Case Studies
Several studies have explored the biological implications of piperidine derivatives similar to this compound:
- Study on Endocannabinoid Levels : A study demonstrated that piperidine/piperazine carbamates could significantly elevate brain endocannabinoid levels, leading to CB1-dependent behavioral changes in mice . This suggests potential applications in treating conditions like anxiety and pain.
- Inhibition of Amyloidogenesis : Research focused on related compounds showed that they could inhibit β-secretase activity and amyloid-beta aggregation, which are critical in Alzheimer's disease pathology . This highlights the therapeutic potential of such compounds in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Tert-butyl 4-aminopiperidine-1-carbamate | Lacks acetyl(methyl)amino and phenyl groups | Limited enzyme inhibition |
| Tert-butyl 4-phenylpiperidine-1-carbamate | Lacks acetyl(methyl)amino group | Moderate receptor binding |
| Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamate | Lacks phenyl group | Reduced selectivity for specific enzyme targets |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm), acetyl methyl (δ ~2.1 ppm), and phenyl protons (δ ~7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bends .
What strategies improve regioselectivity in multi-step syntheses involving tert-butyl carbamate intermediates?
Advanced Research Question
Regioselectivity challenges arise during nucleophilic substitutions or cyclization. Solutions include:
- Protecting Group Optimization : Use tert-butyl carbamate (Boc) to shield amines, preventing unwanted side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or NMP) enhance nucleophilicity in coupling steps .
- Catalytic Control : Employ Pd catalysts for Suzuki-Miyaura couplings to direct aryl group positioning .
How is the stability of this compound assessed under varying storage conditions?
Advanced Research Question
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for tert-butyl groups) .
- Hygroscopicity Tests : Monitor moisture uptake via dynamic vapor sorption (DVS) to recommend dry storage .
- Incompatibility Screening : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent hydrolysis .
What analytical methods are used to detect decomposition products during long-term storage?
Basic Research Question
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months; analyze via:
How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?
Advanced Research Question
- Steric Effects : The bulky tert-butyl group hinders enzymatic degradation, enhancing metabolic stability .
- Solubility Modulation : Hydrophobic tert-butyl moieties improve membrane permeability in cell-based assays .
- Pharmacophore Mapping : X-ray co-crystallization with target proteins (e.g., kinases) reveals binding interactions .
What computational methods support the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina to predict binding affinities for acetylated amine motifs .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values .
- DFT Calculations : Optimize geometry and assess frontier molecular orbitals (HOMO/LUMO) for reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
